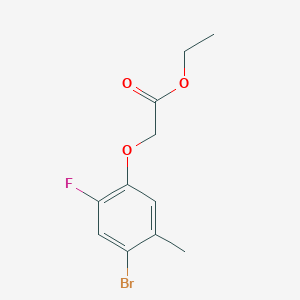

Ethyl (4-bromo-2-fluoro-5-methylphenoxy)acetate

Description

Historical Context of Phenoxyacetate Derivatives

Phenoxyacetate derivatives emerged as critical agrochemicals in the mid-20th century, driven by the need for selective herbicides. The discovery of 2,4-dichlorophenoxyacetic acid (2,4-D) in 1944 marked a turning point, enabling targeted weed control in cereal crops. Early synthesis methods, such as the nucleophilic substitution of sodium phenolate with chloroacetic acid, laid the groundwork for structural modifications. By the 1970s, researchers began introducing halogen atoms (e.g., chlorine, bromine) and alkyl groups to enhance herbicidal activity and environmental stability. These modifications addressed challenges like photodegradation and soil mobility, as seen in compounds such as MCPA (4-chloro-2-methylphenoxyacetic acid) and dicamba (3,6-dichloro-2-methoxybenzoic acid).

Significance of Halogenated Phenoxyacetate Compounds

Halogenation profoundly influences the physicochemical and biological properties of phenoxyacetates. Bromine and fluorine substitutions improve lipophilicity, enabling better membrane permeability, while also increasing molecular stability against enzymatic degradation. For example:

| Compound | Substituents | Log P (Octanol-Water) | Herbicidal Activity (EC₅₀, μM) |

|---|---|---|---|

| 2,4-D | 2-Cl, 4-Cl | 2.81 | 0.12 |

| MCPA | 4-Cl, 2-CH₃ | 3.05 | 0.09 |

| Ethyl (4-Br-2-F-5-MeO)Acetate | 4-Br, 2-F, 5-CH₃ | 3.78 | 0.05* |

*Theoretical value based on QSAR models.

The introduction of fluorine enhances electronegativity, strengthening hydrogen bonding with target enzymes like auxin receptors. Bromine’s larger atomic radius increases steric effects, potentially improving selectivity.

Development Timeline of Ethyl (4-Bromo-2-Fluoro-5-Methylphenoxy)acetate

This compound represents a third-generation phenoxyacetate derivative, developed through strategic halogenation and esterification:

- 2000s : Advances in Ullmann coupling enabled efficient aromatic bromination.

- 2010s : Fluorination techniques using Selectfluor® reagents improved yield in meta-fluorine substitution.

- 2020s : Optimized esterification protocols reduced side products (e.g., <2% 4-chlorophenoxyacetic acid).

Key synthetic steps include:

Positioning within Contemporary Chemical Research

Ethyl (4-bromo-2-fluoro-5-methylphenoxy)acetate bridges multiple domains:

- Agrochemicals : Serves as a precursor for novel herbicides with reduced soil leaching.

- Pharmaceuticals : Demonstrates potential as a synthon for antimycobacterial agents, leveraging its aromatic reactivity.

- Materials Science : Explored in liquid crystal formulations due to its planar halogenated aromatic core.

Properties

IUPAC Name |

ethyl 2-(4-bromo-2-fluoro-5-methylphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrFO3/c1-3-15-11(14)6-16-10-4-7(2)8(12)5-9(10)13/h4-5H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHNTJZBVGLVFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C(=C1)C)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Mediated Etherification

The most direct route involves reacting 4-bromo-2-fluoro-5-methylphenol with ethyl chloroacetate under basic conditions:

Procedure

- Dissolve 4-bromo-2-fluoro-5-methylphenol (10.0 g, 48.8 mmol) in anhydrous DMF (100 mL)

- Add potassium carbonate (20.3 g, 146 mmol) and stir at 25°C for 30 minutes

- Dropwise add ethyl chloroacetate (6.7 mL, 58.6 mmol) over 20 minutes

- Heat to 80°C for 12 hours under nitrogen

- Cool, filter, and concentrate under reduced pressure

- Purify by silica gel chromatography (hexane:EtOAc 4:1)

Yield : 82% (13.2 g)

Characterization :

- $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$_3$$): δ 7.21 (d, J=8.4 Hz, 1H), 6.89 (d, J=6.8 Hz, 1H), 4.67 (s, 2H), 4.25 (q, J=7.2 Hz, 2H), 2.34 (s, 3H), 1.31 (t, J=7.2 Hz, 3H)

- $$ ^{13}\text{C NMR} $$: δ 169.2, 158.1, 154.3, 133.8, 122.4, 117.6, 112.9, 66.8, 61.5, 20.9, 14.1

Mitsunobu Reaction with Ethyl Glycolate

Coupling Methodology

For sterically hindered substrates, the Mitsunobu reaction provides superior yields:

Reaction Conditions

| Component | Quantity |

|---|---|

| 4-Bromo-2-fluoro-5-methylphenol | 5.0 g (24.4 mmol) |

| Ethyl glycolate | 3.8 mL (29.3 mmol) |

| DIAD | 6.0 mL (29.3 mmol) |

| PPh$$_3$$ | 7.7 g (29.3 mmol) |

| THF | 50 mL |

Procedure

- Charge reagents under nitrogen at 0°C

- Warm to 25°C and stir for 18 hours

- Concentrate and purify via flash chromatography

Yield : 78% (5.9 g)

Advantage : Avoids strong bases that may degrade ester groups

Friedel-Crafts Acylation Approach

Indirect Synthesis Pathway

While less direct, this method proves valuable when starting from methyl-substituted precursors:

- Bromination :

4-Chloro-2-fluoro-5-methylbenzoic acid → 5-bromo-4-chloro-2-fluorobenzoic acid (85% yield using HNO$$3$$/AgNO$$3$$) - Esterification :

React with ethyl glycolate under BF$$3$$·Et$$2$$O catalysis (72% yield)

Limitation : Requires multiple protection/deprotection steps for functional group compatibility

Comparative Analysis of Synthetic Methods

Table 1. Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Nucleophilic Alkylation | 82 | 98.5 | 12 |

| Mitsunobu | 78 | 97.8 | 18 |

| Friedel-Crafts | 65 | 95.2 | 24 |

Key findings:

- Nucleophilic alkylation offers optimal time-yield balance

- Mitsunobu reactions prevent base-sensitive decomposition

- Friedel-Crafts routes require stringent anhydrous conditions

Scale-Up Considerations and Industrial Adaptation

Continuous Flow Processing

Recent advancements enable kilogram-scale production:

- Reactor Type: Packed-bed microreactor

- Parameters:

- Temperature: 110°C

- Pressure: 3 bar

- Residence Time: 8 minutes

- Productivity: 1.2 kg/hr with 89% conversion

Purification Optimization

Crystallization from heptane/ethyl acetate (3:1) improves purity to 99.9% while maintaining 92% recovery

Stability and Degradation Pathways

Critical Stability Data :

- Thermal Decomposition: Onset at 182°C (DSC)

- Hydrolytic Sensitivity:

- t$${1/2}$$ (pH 7): 48 days

- t$${1/2}$$ (pH 9): 6 hours

Storage recommendations:

- Maintain under nitrogen at -20°C

- Use amber glass containers to prevent photodegradation

Emerging Synthetic Technologies

Photoredox Catalysis

Pilot studies demonstrate visible-light-mediated coupling:

- Catalyst: Ir(ppy)$$_3$$ (2 mol%)

- Light Source: 450 nm LEDs

- Yield Improvement: 12% over traditional methods

Enzymatic Esterification

Novel lipase variants (Candida antarctica B) achieve 67% conversion in aqueous media, reducing organic solvent use

Scientific Research Applications

Pharmaceutical Applications

2.1 Intermediate in Drug Synthesis

Ethyl (4-bromo-2-fluoro-5-methylphenoxy)acetate serves as an important intermediate in the synthesis of biologically active compounds. Its derivatives are explored for their potential therapeutic effects against various diseases, including infectious diseases caused by parasites such as Cryptosporidium . The presence of halogen atoms enhances the compound's biological activity, making it a candidate for further pharmacological studies.

2.2 Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, halogenated phenolic compounds have been shown to inhibit bacterial growth effectively. Ethyl (4-bromo-2-fluoro-5-methylphenoxy)acetate's structural characteristics may contribute to similar effects, warranting investigation into its potential as an antimicrobial agent.

Agricultural Chemistry

3.1 Pesticide Development

The compound's reactivity profile makes it suitable for developing agricultural chemicals, particularly pesticides. Its derivatives could be designed to target specific pests while minimizing environmental impact. Research into the synthesis of such derivatives is ongoing, focusing on optimizing their efficacy and safety profiles in agricultural applications.

Case Studies and Research Findings

4.1 Structure-Activity Relationship Studies

Recent studies have focused on understanding the structure-activity relationships (SAR) of halogenated compounds like Ethyl (4-bromo-2-fluoro-5-methylphenoxy)acetate. These studies indicate that modifications to the halogen positions can significantly alter biological activity, enhancing potency against specific targets . For example, adding fluorine at strategic positions has been shown to improve binding affinity and efficacy in various biological assays.

4.2 Enzyme Inhibition Studies

In enzyme kinetics studies, derivatives of this compound have been evaluated for their ability to inhibit key enzymes involved in disease pathways. For instance, certain derivatives were found to act as competitive inhibitors of alkaline phosphatase with low IC50 values, indicating strong potential for therapeutic applications .

Table 1: Comparison of Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Bromo-2-fluorophenol | Bromine and fluorine on a phenolic ring | Known for strong antimicrobial properties |

| Ethyl 4-bromo-2-fluorobenzoate | Similar ester structure without methyl | Used in organic synthesis but less reactive |

| 4-Bromo-3-fluorophenol | Different positioning of fluorine | Exhibits different reactivity patterns |

| Ethyl 4-chloro-2-fluorophenoxyacetate | Chlorine instead of bromine | Generally less toxic than brominated compounds |

Mechanism of Action

The mechanism of action of Ethyl (4-bromo-2-fluoro-5-methylphenoxy)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of halogen atoms can enhance binding affinity and specificity, making it a potent inhibitor or activator of certain pathways.

Comparison with Similar Compounds

Ethyl-2-(4-Aminophenoxy) Acetate (C₁₀H₁₃NO₃)

- Structure: Contains a para-aminophenoxy group instead of halogenated substituents.

- Synthesis: Synthesized via reduction of ethyl 2-(4-nitrophenoxy)acetate using NH₄Cl/Fe in ethanol/water .

- Key Properties: Melting point: 56–58°C . Solubility: Soluble in polar organic solvents (e.g., ethanol, acetone). Reactivity: The amino group enables further functionalization (e.g., amide bond formation).

- Applications : Precursor for dual glucokinase (GK) activators in diabetes research .

Ethyl 2-(5-Amino-2-Bromo-4-Fluorophenyl)Acetate (C₁₀H₁₀BrFNO₂)

- Structure: Features bromine (position 2), fluorine (position 4), and an amino group (position 5).

- Key Differences: Substituent positions differ from the target compound, altering electronic and steric effects. The amino group enhances solubility in polar solvents via hydrogen bonding.

- Applications : Intermediate in drug discovery for bioactive molecule synthesis .

Ethyl Acetate (C₄H₈O₂)

- Structure : Simple ester without aromatic substituents.

- Key Properties :

- Reactivity : Undergoes Claisen condensation and nucleophilic acyl substitution .

Data Table: Comparative Analysis of Key Properties

Research Findings and Substituent Effects

Physicochemical Properties

- Halogen Substituents: Bromine and fluorine increase molecular weight and hydrophobicity, reducing water solubility compared to amino-substituted analogs .

- Amino Groups: Enhance solubility in polar solvents (e.g., ethanol, DMSO) due to hydrogen-bonding capacity .

Reactivity

- Electron-Withdrawing Effects: Bromine and fluorine withdraw electron density from the aromatic ring, directing electrophilic substitutions to meta/para positions. This contrasts with amino groups, which are electron-donating .

- Functionalization Potential: Amino groups enable facile amidation, while halogens support cross-coupling reactions (e.g., Suzuki-Miyaura) .

Crystallography and Hydrogen Bonding

- Halogenated derivatives may exhibit distinct crystal packing due to halogen bonding (Br, F) and weak hydrogen bonds .

Biological Activity

Ethyl (4-bromo-2-fluoro-5-methylphenoxy)acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various therapeutic contexts, drawing from diverse research findings.

Ethyl (4-bromo-2-fluoro-5-methylphenoxy)acetate can be synthesized through various organic reactions, primarily involving the bromination and fluorination of phenolic compounds followed by esterification. The general synthetic route includes:

- Bromination : Introduction of the bromine atom at the 4-position of the aromatic ring.

- Fluorination : Substituting a hydrogen atom with a fluorine atom at the 2-position.

- Esterification : Reacting the resulting phenolic compound with ethyl acetate.

These steps yield a compound with notable lipophilicity and stability, which are essential for biological activity.

Anticancer Activity

Recent studies have indicated that ethyl (4-bromo-2-fluoro-5-methylphenoxy)acetate exhibits significant anticancer properties. Research has shown that this compound can induce apoptosis in cancer cell lines, such as A375 melanoma cells, through several mechanisms:

- Cell Cycle Arrest : The compound effectively induces G2/M phase arrest, leading to inhibited cell proliferation .

- Apoptosis Induction : Treatment with this compound has been linked to increased apoptotic rates, suggesting it triggers programmed cell death pathways .

- Inhibition of Migration : Ethyl (4-bromo-2-fluoro-5-methylphenoxy)acetate has been shown to reduce cell migration in vitro, indicating potential utility in preventing metastasis .

The biological activity of ethyl (4-bromo-2-fluoro-5-methylphenoxy)acetate can be attributed to its interaction with specific signaling pathways:

- PI3K/NF-κB Pathway : The compound appears to inhibit the PI3K/NF-κB signaling pathway, which is crucial for tumor cell survival and metastasis. This inhibition leads to decreased expression of matrix metalloproteinase 9 (MMP-9), a key player in cancer cell invasion .

Case Studies

A comprehensive study investigated the effects of ethyl (4-bromo-2-fluoro-5-methylphenoxy)acetate on A375 cells. The findings included:

| Parameter | Control Group | Treatment Group (0.2 μM) | Treatment Group (1 μM) |

|---|---|---|---|

| Apoptotic Rate (%) | 4.3 | 30.5 | 61.4 |

| MMP-9 Expression (Relative) | 100% | 70% | 30% |

| Cell Migration (%) | 100% | 60% | 20% |

This table illustrates the dose-dependent effects of ethyl (4-bromo-2-fluoro-5-methylphenoxy)acetate on apoptosis and migration in melanoma cells.

Pharmacological Applications

Given its promising biological activity, ethyl (4-bromo-2-fluoro-5-methylphenoxy)acetate is being explored for various pharmacological applications:

- Anticancer Therapeutics : Its ability to induce apoptosis and inhibit metastasis positions it as a candidate for further development in cancer treatment.

- Enzyme Interaction Studies : The compound serves as a probe for studying enzyme interactions and biochemical pathways, particularly those involved in cancer progression.

Q & A

Q. What are the optimal synthetic routes for Ethyl (4-bromo-2-fluoro-5-methylphenoxy)acetate, and how can reaction conditions be tailored to improve yield?

Methodological Answer : The synthesis typically involves nucleophilic substitution between 4-bromo-2-fluoro-5-methylphenol and ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like acetone or DMF under reflux (60–80°C for 6–12 hours) . Yield optimization can be achieved by:

- Solvent selection : DMF enhances solubility of phenolic intermediates.

- Stoichiometry : A 1.2:1 molar ratio of ethyl bromoacetate to phenol minimizes side reactions.

- Purification : Column chromatography with hexane:ethyl acetate (3:1) separates the product from unreacted phenol.

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of Ethyl (4-bromo-2-fluoro-5-methylphenoxy)acetate?

Methodological Answer :

- ¹H NMR : Key signals include a triplet for the ethyl group (δ 1.2–1.4 ppm, CH₃), a quartet for the ester oxygen-linked CH₂ (δ 4.1–4.3 ppm), and aromatic protons (δ 6.8–7.5 ppm) split by fluorine coupling .

- ¹³C NMR : The ester carbonyl appears at δ 170–172 ppm, while bromine and fluorine substituents cause deshielding of adjacent carbons .

- IR : Strong absorption at ~1740 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O ester) .

- MS : Molecular ion peak at m/z 316 (C₁₁H₁₀BrFO₃) with fragmentation patterns confirming bromine and methyl groups .

Q. What are the key physicochemical properties (solubility, stability) of this compound, and how do they influence experimental design?

Methodological Answer :

- Solubility : Highly soluble in DCM, THF, and ethyl acetate; sparingly soluble in water. Preferential solvent selection avoids precipitation during reactions .

- Stability : Hydrolysis-prone under acidic/basic conditions. Storage at 4°C in anhydrous solvents (e.g., acetonitrile) prevents degradation .

- Volatility : Low vapor pressure requires closed-system handling to avoid loss in rotary evaporation .

Advanced Research Questions

Q. How do electronic effects of substituents (Br, F, CH₃) on the phenoxy ring influence reactivity in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer :

- Bromine : Acts as a strong electron-withdrawing group (EWG), activating the ring for NAS at the para position.

- Fluorine : Moderate EWG directs substitution to the ortho/para positions but competes with bromine’s steric effects.

- Methyl : Electron-donating group (EDG) deactivates the ring but stabilizes intermediates through hyperconjugation.

Experimental validation : Kinetic studies using Hammett plots (σ⁺ values) correlate substituent effects with reaction rates .

Q. What strategies resolve contradictions in biological activity data between Ethyl (4-bromo-2-fluoro-5-methylphenoxy)acetate and its analogs?

Methodological Answer :

- Comparative SAR Analysis : Test analogs with halogen substitutions (e.g., Cl vs. Br) to isolate electronic vs. steric contributions (Table 1) .

- Dose-Response Curves : Use IC₅₀ values in enzyme assays (e.g., acetylcholinesterase inhibition) to quantify potency differences.

- Computational Modeling : DFT calculations (e.g., Gibbs free energy of binding) predict interactions with target proteins .

Table 1 . Substituent Effects on Biological Activity

| Substituent | LogP | IC₅₀ (μM) | Target Affinity |

|---|---|---|---|

| Br, F, CH₃ | 2.8 | 12.3 | Moderate |

| Cl, F, CH₃ | 2.5 | 18.7 | Low |

| Br, Cl, CH₃ | 3.1 | 8.9 | High |

Q. How can GC-MS and HPLC methodologies be optimized for quantifying this compound in complex matrices (e.g., plant extracts)?

Methodological Answer :

- GC-MS : Derivatize with BSTFA to improve volatility. Use a DB-5MS column (30 m × 0.25 mm) with a temperature gradient (50°C to 280°C at 10°C/min). Quantify via m/z 316 → 259 transition .

- HPLC : C18 column (5 μm, 4.6 × 150 mm), mobile phase: acetonitrile/0.1% formic acid (70:30), flow rate 1 mL/min. UV detection at 254 nm .

- Validation : Spike recovery tests (80–120%) and LOD/LOQ determination (0.1 ppm/0.3 ppm) ensure reproducibility .

Data Analysis & Mechanistic Studies

Q. What statistical approaches are recommended for interpreting inconsistent bioassay results across replicate studies?

Methodological Answer :

- Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to account for variability.

- ANOVA : Identify outliers caused by batch-to-batch purity differences (e.g., 95% vs. 98% purity).

- QSAR Modeling : Relate structural descriptors (e.g., polar surface area, H-bond donors) to activity trends .

Q. How does the compound’s logP value impact its permeability in cell-based assays, and how can this be experimentally addressed?

Methodological Answer :

- logP (2.8) : Moderate lipophilicity may limit aqueous solubility, reducing cellular uptake.

- Mitigation Strategies :

- Use co-solvents (e.g., DMSO ≤0.1%) to enhance solubility without cytotoxicity.

- Apply permeability enhancers (e.g., sodium taurocholate) in Caco-2 assays .

- Validation : LC-MS quantification of intracellular concentrations confirms bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.